molecular formula C8H12O2 B6215021 3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid CAS No. 2751610-93-0

3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid

Cat. No.: B6215021
CAS No.: 2751610-93-0
M. Wt: 140.2
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Description

3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained, three-dimensional structure. This unique scaffold has garnered significant interest in various fields, including medicinal chemistry and materials science, due to its ability to enhance the physicochemical properties of molecules, such as solubility, stability, and permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the BCP core. This is followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The diacid can then be transformed into various derivatives, including this compound, through standard organic transformations such as esterification, amidation, and reduction .

Industrial Production Methods

Industrial production of BCP derivatives often relies on continuous flow processes to generate [1.1.1]propellane on demand. This method allows for the direct derivatization of [1.1.1]propellane into various BCP species, providing an efficient and scalable approach to producing these compounds .

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized BCP derivatives, such as alcohols, ketones, and substituted BCPs, which can be further utilized in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with molecular targets through its unique three-dimensional structure. The BCP core can mimic the geometry of aromatic rings, allowing it to engage in similar interactions with biological targets. This structural mimicry enhances the binding affinity and selectivity of the compound for its targets, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid stands out due to its single carboxylic acid group, which provides a unique balance of reactivity and stability. This makes it particularly valuable in drug design, where precise control over functional group placement is crucial .

Properties

CAS No.

2751610-93-0

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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